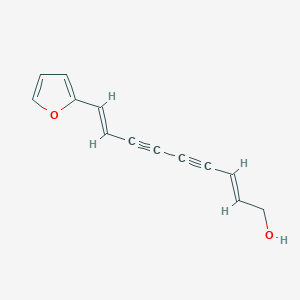

(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol

描述

(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol is a natural product found in Atractylodes lancea with data available.

作用机制

Target of Action

Atractylodinol primarily targets the JAK2/STAT3 signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis, making it a significant target for anti-cancer therapies . Atractylodinol also targets Vimentin (VIM) , a protein that plays key roles in tissue regeneration and wound healing .

Biochemical Pathways

The primary biochemical pathways affected by Atractylodinol are the JAK2/STAT3, TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways . These pathways are crucial for mediating the anti-inflammatory effects of Atractylodinol . By modulating these pathways, Atractylodinol can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .

Pharmacokinetics

Due to the inhibitory effects of atractylodinol on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylodinol with other drugs .

Result of Action

Atractylodinol exhibits a diverse array of pharmacological properties, including anti-inflammatory, anti-cancer, and organ-protective effects . It can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis . These protective effects extend to the heart, liver, lung, kidney, stomach, intestine, and nervous system .

生物活性

(2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol is a polyacetylene compound primarily derived from the rhizomes of Atractylodes lancea, a plant recognized in traditional medicine for its gastrointestinal benefits. This compound's unique structural features, including multiple conjugated double bonds and a furan ring, suggest significant potential for various biological activities.

Structural Characteristics

The molecular formula of this compound is C13H10O2 with a molecular weight of 198.22 g/mol. The presence of the furan ring enhances its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 61642-89-5 |

| Molecular Weight | 198.22 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing natural antimicrobial agents.

Anti-inflammatory Effects

Polyacetylenes have been documented to possess anti-inflammatory properties. The compound may inhibit inflammatory pathways through modulation of cytokine production and reduction of oxidative stress markers.

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals. This activity can protect cells from oxidative damage and may contribute to its therapeutic effects in chronic diseases.

Case Studies

- Study on Gastrointestinal Health : A clinical trial involving Atractylodes lancea extracts containing this compound demonstrated significant improvements in gastrointestinal disorders among participants compared to placebo groups.

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to those of established antibiotics.

- Inflammation Models : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines and improved histological scores in induced colitis models.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the generation of various derivatives with potentially enhanced biological activities.

Synthetic Routes

Common synthetic methods include:

- Diels-Alder Reactions : Utilizing furan as a diene with suitable dienophiles to create complex polycyclic structures.

- Alkyne Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form the alkyne moieties present in the compound.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Curcumin | Diarylheptanoid | Anti-inflammatory | Strong antioxidant properties |

| Resveratrol | Stilbene | Antioxidant | Cardiovascular benefits |

| Luteolin | Flavonoid | Antimicrobial | Exhibits anti-cancer properties |

科学研究应用

Anticancer Activity

Research indicates that compounds structurally similar to (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol exhibit significant anticancer properties. For instance, polyacetylenes have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted the ability of related compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Gastrointestinal Disorders

Extracts containing this compound have been traditionally used in herbal medicine to treat gastrointestinal disorders. The compound's bioactive properties contribute to its efficacy in alleviating symptoms associated with digestive issues .

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- Alkyne Coupling Reactions : Utilizing transition metal catalysts to facilitate the coupling of terminal alkynes.

- Furan Derivation : Introducing furan moieties through electrophilic aromatic substitution reactions.

- Functional Group Modifications : Employing various reagents to modify hydroxyl groups for enhanced biological activity .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammation models in rodents, administration of the compound resulted in decreased levels of inflammatory markers and improved overall health outcomes.

属性

IUPAC Name |

(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13/h5-10,12,14H,11H2/b7-5+,9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWHLNBWBPJJJN-PDTNFJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC#CC#CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C#CC#C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434134 | |

| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61642-89-5 | |

| Record name | (2E,8E)-9-(Furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。